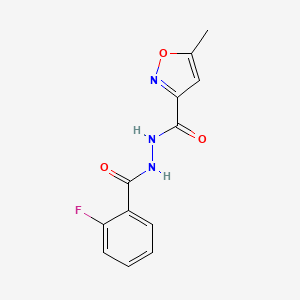
N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide
Overview
Description
N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide, also known as BMCA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMCA is a synthetic compound that has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in memory and learning. This compound has also been shown to exhibit antioxidant activity, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. This compound is also stable and has a long shelf life, which makes it ideal for long-term experiments. However, one limitation of this compound is that it is relatively new and has not been extensively studied. Therefore, its potential side effects and toxicity are not fully understood.
Future Directions
There are several future directions for research on N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide. One potential direction is to study its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential use as an anticancer agent. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound has been shown to exhibit anticancer, antifungal, and antibacterial properties and has potential use in the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Scientific Research Applications
N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-(3-bromo-5-methoxyphenyl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-14-8-3-6(10)2-7(4-8)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXYASYLIXLJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)




methanone](/img/structure/B7440904.png)




